molecular formula C11H14 B1352664 2-Methyl-3-(4-methylphenyl)-1-propene CAS No. 40296-92-2

2-Methyl-3-(4-methylphenyl)-1-propene

Cat. No. B1352664
CAS RN: 40296-92-2
M. Wt: 146.23 g/mol
InChI Key: PDCRXFKQKJPXTD-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4-methylphenyl)-1-propene” is also known as "2-Propenal, 2-methyl-3-phenyl-" . It has a molecular formula of C10H10O and a molecular weight of 146.1858 .


Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-3-(4-methylphenyl)-1-propene” has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(4-methylphenyl)-1-propene” can be analyzed based on its molecular formula C10H10O . The structure can also be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-(4-methylphenyl)-1-propene” include a molecular weight of 146.1858 . The boiling point at reduced pressure is 421.7 K at 0.036 bar . The enthalpy of vaporization varies with temperature, ranging from 59.3 kJ/mol at 400 K to 47.7 kJ/mol at 560 K .

Scientific Research Applications

Structural Analysis and Computational Studies

  • X-ray Structures and Computational Studies: Research on cathinones, including compounds with the 4-methylphenyl group, reveals insights into their structural characterization using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Computational studies such as DFT and TDDFT methods provide understanding on bond lengths, angles, and electronic spectra (Nycz et al., 2011).

Synthesis and Chemical Reactions

  • Synthesis of Benzofulvene Derivatives: The synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate demonstrates how substituents modulate the properties of polymers, affecting their polymerization, molecular weight, and structure (Cappelli et al., 2007).

Material Science and Polymer Chemistry

  • Synthesis and Photoisomerization of Poly(1-methylpropargyl ester)s: Research into optically active 1-methylpropargyl esters bearing azobenzene groups highlights the synthesis of polymers that demonstrate significant changes in helical conformation upon UV irradiation, indicating potential applications in smart materials and molecular switches (Qu et al., 2009).

Catalysis and Polymerization

  • Titanocene and Hafnocene Complexes in Polymerization: Studies on titanocene and hafnocene complexes for the polymerization of propene reveal their efficacy in producing isotactic polypropylene, indicating their importance in industrial polymer synthesis (Machat et al., 2017).

Organic Synthesis

  • Reactions of Chalcone Derivatives: Investigations into chalcone derivatives and their antibacterial and antifungal activities suggest the potential of these compounds in developing novel antimicrobial agents, showcasing the importance of organic synthesis in pharmaceutical research (Patel & Patel, 2017).

properties

IUPAC Name

1-methyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCRXFKQKJPXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456073
Record name 2-methyl-3-(4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methylphenyl)-1-propene

CAS RN

40296-92-2
Record name 2-methyl-3-(4-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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